Imbricatonol

Description

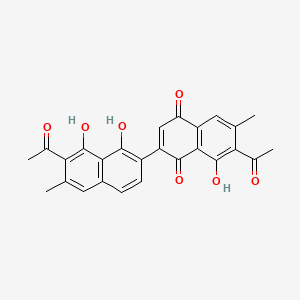

Structure

2D Structure

3D Structure

Properties

CAS No. |

113540-84-4 |

|---|---|

Molecular Formula |

C26H20O7 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

7-acetyl-2-(7-acetyl-1,8-dihydroxy-6-methylnaphthalen-2-yl)-8-hydroxy-6-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C26H20O7/c1-10-7-14-5-6-15(23(30)21(14)25(32)19(10)12(3)27)16-9-18(29)17-8-11(2)20(13(4)28)26(33)22(17)24(16)31/h5-9,30,32-33H,1-4H3 |

InChI Key |

CAENAFFQDWSJRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)C3=CC(=O)C4=C(C3=O)C(=C(C(=C4)C)C(=O)C)O)O)C(=C1C(=O)C)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of Imbricatonol

Botanical Sources of Imbricatonol

Isolation of this compound from Stypandra imbricata

This compound was first isolated from Stypandra imbricata, commonly known as blindgrass publish.csiro.aupublish.csiro.auresearchgate.netsci-hub.runih.gov. This plant, belonging to the Liliaceae family, has been implicated in cases of poisoning in livestock publish.csiro.ausci-hub.se. The isolation of this compound from S. imbricata was reported in a study by Byrne et al. in 1987 publish.csiro.aunih.gov. The compound was identified as a novel naphthol-naphthoquinone dimer, presumably derived from the oxidative coupling of other compounds like dianellidin and stypandrone, or from the incomplete oxidation of stypandrol (B1208682) publish.csiro.auresearchgate.net.

Isolation of this compound from Dianella revoluta and Related Dianella Species

In addition to Stypandra imbricata, this compound has also been isolated from Dianella revoluta, also known as the blue-flax lily publish.csiro.aupublish.csiro.auresearchgate.netnih.gov. Similar to S. imbricata, D. revoluta is a member of the Liliaceae family and has been associated with plant toxicity publish.csiro.au. The isolation from D. revoluta was reported in the same seminal work by Byrne et al. publish.csiro.aunih.gov. While other Dianella species such as Dianella ensifolia and Dianella callicarpa have been studied for their phytochemical constituents, this compound's presence is specifically documented in D. revoluta researchgate.netthieme-connect.comflorajournal.comscispace.comresearchgate.netcore.ac.uk.

Comparative Analysis of this compound Presence Across Plant Genera

The primary documented sources of this compound are Stypandra imbricata and Dianella revoluta publish.csiro.aupublish.csiro.auresearchgate.netsci-hub.runih.govsci-hub.seresearchgate.netresearchgate.netthieme-connect.comcore.ac.ukresearchgate.netresearchgate.netthieme-connect.com. While Stypandra glauca has also been mentioned in connection with this compound mdpi.com, the most consistent and detailed reports focus on S. imbricata and D. revoluta. Comparative analyses across different plant genera specifically for this compound are not extensively detailed in the provided literature; research has largely focused on its presence within these two genera.

Methodologies for this compound Extraction and Purification

The isolation of this compound involves specific extraction and purification techniques to obtain the compound from plant material.

Optimized Solvent Extraction Techniques for this compound

The initial isolation of this compound from both Stypandra imbricata and Dianella revoluta typically involved solvent extraction. Dried leaves of S. imbricata or dried roots of D. revoluta were milled into a fine powder and subsequently extracted with chloroform (B151607) at room temperature publish.csiro.au. This chloroform extract was then processed further. The reported yield of this compound from these extractions was generally low, usually around 0.005%, with variations ranging from 0% to 0.01% publish.csiro.au.

Chromatographic Isolation and Enrichment Strategies for this compound

Following the initial solvent extraction, chromatographic methods are employed to isolate and purify this compound. In the original isolation studies, this compound was observed as a green band during chromatography when using 40% chloroform in light petroleum as the eluent publish.csiro.au. Further purification was achieved through radial chromatography, followed by recrystallization from mixtures of chloroform and ether, yielding this compound as a green solid publish.csiro.au. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, has also been utilized in studies involving related compounds and in the broader analysis of plant extracts containing this compound, serving as a key technique for separation and enrichment nih.govresearchgate.netscispace.comresearchgate.netcore.ac.ukresearchgate.netmdpi.com.

Compound List

this compound

Dianellidin

Stypandrone

Stypandrol

General Spectroscopic Approaches for Natural Product Characterization in this compound Studies

The definitive characterization of natural products like this compound relies on a comprehensive suite of spectroscopic methods. These techniques provide critical data for determining the molecular formula, identifying functional groups, and elucidating the precise three-dimensional structure of the compound.

Mass Spectrometry (MS) : Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in determining the molecular weight and fragmentation patterns of this compound. This analysis yields information about its elemental composition and provides clues about its structural subunits nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR and ¹³C NMR, are fundamental for establishing the connectivity of atoms within the this compound molecule. These methods reveal the chemical environment of each atom and how they are bonded to one another thieme-connect.comresearchgate.net.

Infrared (IR) Spectroscopy : IR spectroscopy is utilized to identify the presence of specific functional groups in this compound. By analyzing the absorption of infrared radiation at characteristic frequencies, researchers can detect the presence of hydroxyl (-OH) and carbonyl (C=O) groups, among others nih.govresearchgate.net.

X-ray Crystallography : For crystalline samples, X-ray crystallography offers precise three-dimensional structural data, complementing spectroscopic findings and providing unambiguous confirmation of molecular architecture thieme-connect.com.

These spectroscopic data collectively allow for the confirmation of this compound's structure, which has been identified as a naphthol-naphthoquinone dimer with the molecular formula C₂₆H₂₀O₇ nih.gov.

Imbricatonol Biosynthesis

Proposed Biosynthetic Pathways for Naphthol-Naphthoquinone Dimers in Plants

The biosynthesis of naphthoquinones in plants is a remarkable example of convergent evolution, where different plant lineages have independently evolved distinct biochemical routes to produce these compounds. nih.gov At least four major pathways have been identified that contribute to the formation of the 1,4-naphthoquinone skeleton, originating from different primary metabolites. nih.govoup.com

These pathways include:

The Polyketide Pathway: This pathway utilizes acetate (B1210297) and malonate units to construct the carbon backbone. It is considered the likely route for the formation of plumbagin and related compounds in families like Plumbaginaceae and Droseraceae. Given that Imbricatonol is produced by species within the Asphodelaceae (formerly Liliaceae), an order known for polyketide-derived metabolites, this pathway is the most probable origin for its monomeric precursors. researchgate.net The process is initiated by a starter molecule, typically acetyl-CoA, which is sequentially extended by malonyl-CoA units, a reaction catalyzed by polyketide synthase (PKS) enzymes. wikipedia.org

The Shikimate Pathway: This pathway uses chorismate, an intermediate in aromatic amino acid biosynthesis. It is responsible for producing naphthoquinones like juglone (B1673114) in the Juglandaceae family and anthraquinones in the Rubiaceae family. nih.gov

The Mevalonate (MVA) / Methylerythritol Phosphate (MEP) Pathway: This pathway provides isoprenoid precursors. It is involved in the formation of naphthoquinones like shikonin and alkannin, where a benzene ring from the shikimate pathway is prenylated. nih.gov

The Homogentisate Pathway: This route contributes to the formation of chimaphilin in the Pyrolaceae family.

For this compound, the biosynthesis is hypothesized to begin with the formation of a naphthalene-based monomer, such as dianellidin or stypandrone, via the polyketide pathway. This pathway involves the head-to-tail condensation of multiple acetate/malonate units to form a linear polyketide chain, which then undergoes cyclization and aromatization to yield the core naphthalene (B1677914) ring system.

| Pathway | Primary Precursor(s) | Key Intermediate(s) | Example Naphthoquinone(s) | Plant Family Example(s) |

|---|---|---|---|---|

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Poly-β-keto chain | Plumbagin, 7-Methyljuglone | Plumbaginaceae, Droseraceae |

| Shikimate Pathway | Chorismate, α-Ketoglutarate | o-Succinylbenzoate (OSB) | Juglone, Lawsone, Phylloquinone | Juglandaceae, Balsaminaceae |

| MVA/MEP Pathway | 4-Hydroxybenzoate (4-HBA), Geranyl Pyrophosphate (GPP) | Geranylhydroquinone | Shikonin, Alkannin | Boraginaceae |

| Homogentisate Pathway | Homogentisate, Mevalonic Acid | Toluquinol | Chimaphilin | Pyrolaceae |

Enzymatic Mechanisms Involved in this compound Formation

The final and defining step in the biosynthesis of this compound is the coupling of two distinct monomeric precursors: a naphthol (like dianellidin) and a naphthoquinone (like stypandrone). This reaction is a phenolic oxidative coupling, a common mechanism in plants for the dimerization of phenolic compounds. rsc.orgresearchgate.net While the specific enzymes have not been isolated and characterized from Dianella revoluta or Stypandra imbricata, the reaction is likely catalyzed by oxidoreductase enzymes.

Potential enzyme classes that could facilitate this dimerization include:

Peroxidases (PODs): These enzymes are well-known for their role in the oxidative coupling of various plant phenols in the presence of hydrogen peroxide. smbb.mx For example, horseradish peroxidase has been used in biomimetic studies to dimerize hydroxycinnamoylagmatines and other phenols, demonstrating the feasibility of this type of reaction. smbb.mxnih.gov The activity of peroxidases is known to increase in response to stressors like fungal infections, which often correlates with an increase in dimeric defense compounds. nih.gov

Laccases: These are multi-copper oxidases that can also catalyze the oxidation of phenols, leading to radical formation and subsequent coupling. They are involved in various physiological processes, including lignin biosynthesis and defense responses.

Cytochrome P450 Monooxygenases: This versatile family of enzymes is known to catalyze a wide range of oxidative reactions in secondary metabolism, including some specific C-C and C-O phenol couplings involved in the formation of complex natural products. rsc.orgresearchgate.net

The proposed mechanism involves the enzymatic oxidation of the naphthol and/or naphthoquinone monomers to generate radical intermediates. These reactive radicals then couple in a regio- and stereospecific manner to form the C-C bond that links the two monomeric units in the final this compound structure. The high degree of specificity suggests a tightly controlled, enzyme-mediated process rather than a random chemical reaction.

Precursor Incorporation Studies in

Direct precursor incorporation studies to definitively trace the biosynthetic pathway of this compound have not been reported in the scientific literature. Such studies typically involve feeding isotopically labeled (e.g., ¹³C or ¹⁴C) early-stage precursors to the plant or cell cultures and then determining the position of the labels in the final isolated metabolite through techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

However, based on the proposed polyketide pathway for the this compound monomers, the fundamental building blocks can be inferred. The ultimate precursor for this pathway is acetate, which is activated to acetyl-CoA (the starter unit) and carboxylated to malonyl-CoA (the extender unit).

Evidence from related compounds strongly supports this hypothesis. For instance, early tracer experiments in plants like Plumbago europaea demonstrated that labeled acetate was efficiently incorporated into the naphthoquinone plumbagin, confirming its polyketide origin. These studies established the acetate-polymalonate pathway as a key route for this class of compounds.

| Precursor | Activated Form | Proposed Role | Associated Pathway |

|---|---|---|---|

| Acetic Acid | Acetyl-CoA | Starter Unit for Polyketide Chain | Polyketide Pathway |

| Malonic Acid | Malonyl-CoA | Extender Units for Polyketide Chain | Polyketide Pathway |

| Dianellidin (or related naphthol) | N/A | Monomeric Unit 1 for Dimerization | Downstream Intermediate |

| Stypandrone (or related naphthoquinone) | N/A | Monomeric Unit 2 for Dimerization | Downstream Intermediate |

Genetic and Molecular Regulation of this compound Production

The genetic basis for this compound biosynthesis remains uninvestigated. However, by analogy with other plant secondary metabolite pathways, its production is expected to be under tight genetic control, involving specific biosynthetic genes and regulatory factors.

The key enzymes in the proposed pathway are the polyketide synthases (PKSs) responsible for synthesizing the monomeric naphthalene skeletons. In plants, these are typically Type III PKSs, which are relatively small homodimeric proteins. nih.govresearchgate.net These enzymes catalyze the iterative condensation of malonyl-CoA units with a starter CoA-ester. nih.gov The genes encoding these enzymes would be the foundational components of the this compound biosynthetic pathway.

In many fungi and bacteria, genes for a specific metabolic pathway are organized into biosynthetic gene clusters, which allows for coordinated regulation. wikipedia.orgnih.gov While less common in plants, examples exist, and it is plausible that the PKS and tailoring enzymes (e.g., cyclases, aromatases, and the oxidative coupling enzymes) for this compound biosynthesis are co-located in the genome.

The expression of these biosynthetic genes is likely regulated at the transcriptional level by various transcription factors. In other pathways, such as flavonoid and anthocyanin synthesis, complexes of MYB, bHLH, and WD40 repeat proteins are known to control the expression of structural genes. frontiersin.org The production of this compound may be regulated by similar transcription factor families. Furthermore, the synthesis of defense-related secondary metabolites is often inducible by external stimuli, such as pathogen attack, herbivory, or treatment with signaling molecules like methyl jasmonate. nih.govfrontiersin.org It is therefore probable that this compound production is part of the plant's inducible defense system, with its regulatory genes being responsive to environmental stress cues. Identifying these genes and regulatory elements would require molecular techniques such as genome sequencing and transcriptomic analysis of the producing plant species.

Compound Index

| Compound Name |

|---|

| Acetyl-CoA |

| Alkannin |

| Anthocyanin |

| Chimaphilin |

| Chorismate |

| Dianellidin |

| Eugenol |

| Geranyl Pyrophosphate (GPP) |

| Homogentisate |

| Hydroxycinnamoylagmatine |

| This compound |

| Juglone |

| Lawsone |

| Malonyl-CoA |

| Methyl Jasmonate |

| Phylloquinone |

| Plumbagin |

| Shikonin |

| Stypandrone |

| 7-Methyljuglone |

| 4-Hydroxybenzoate (4-HBA) |

Chemical Synthesis and Derivatization of Imbricatonol

Strategies for the Total Synthesis of Imbricatonol

While a complete, published total synthesis of this compound is not extensively detailed in the readily available literature, strategies can be inferred from its proposed biosynthetic pathway and the synthesis of its related precursors. The molecule's dimeric nature suggests that its construction would likely involve the coupling of two monomeric units.

Retrosynthetic Analysis Approaches for the this compound Scaffold

Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves working backward from the target molecule to identify simpler starting materials and plausible reaction pathways deanfrancispress.comsolubilityofthings.comyoutube.com. For this compound, a naphthol-naphthoquinone dimer, a retrosynthetic approach would likely focus on disconnecting the dimeric structure into its constituent monomeric units.

Based on proposed biosynthetic pathways, this compound is thought to arise from the oxidative coupling of a naphthol precursor, dianellidin, with a naphthoquinone precursor, stypandrone publish.csiro.au. Therefore, a retrosynthetic disconnection would target the bond(s) linking these two units. This would lead to the identification of dianellidin and stypandrone as key synthons. The subsequent challenge would then be to develop efficient synthetic routes for these individual precursors. Research has reported syntheses for stypandrol (B1208682), dianellidin, and stypandrone, which would serve as crucial starting points for a total synthesis of this compound thieme-connect.com. The synthesis of these precursors would themselves involve retrosynthetic analysis, breaking them down into even simpler, commercially available building blocks, utilizing strategies such as functional group interconversions (FGIs) and bond disconnections deanfrancispress.comyoutube.com.

Key Synthetic Transformations and Reaction Mechanisms in this compound Elaboration

The elaboration of the this compound scaffold would primarily involve two key stages: the synthesis of its monomeric precursors and their subsequent dimerization.

Synthesis of Precursors: The synthesis of dianellidin and stypandrone, as reported, would employ a range of organic transformations. These could include reactions typical for naphthol and naphthoquinone synthesis, such as cyclizations, oxidations, reductions, and functional group manipulations thieme-connect.com. For instance, the synthesis of stypandrol, a related binaphthalenetetrol, involves strategies that can be adapted for related naphthol derivatives thieme-connect.com.

Dimerization: The formation of the this compound dimer from its precursors is likely achieved through an oxidative coupling reaction. This type of reaction is common in the biosynthesis and chemical synthesis of dimeric quinones and phenols researchgate.net. The mechanism would involve the generation of radical intermediates or activated species from the precursors, followed by their coupling to form the C-C bond(s) linking the two monomeric units. The specific conditions for such a coupling would need to be optimized to favour the formation of the desired dimeric product over other potential side reactions or polymerization.

Synthesis of this compound Derivatives and Analogues

The chemical modification of this compound and the synthesis of its analogues are driven by the desire to understand its structure-activity relationships and to potentially develop compounds with enhanced or altered biological properties, given the known bioactivities of naphthoquinones researchgate.net.

Rational Design Principles for this compound Analogues

The design of this compound analogues would typically be guided by the known pharmacological properties of naphthoquinones, which include cytotoxic, antibacterial, antifungal, and antiviral activities researchgate.net. Analogues might be designed to:

Modulate Dimeric Structure: Alter the linkage between the naphthol and naphthoquinone units or modify the position and nature of substituents on the aromatic rings.

Modify Functional Groups: Introduce or alter hydroxyl, methoxy, or quinone functionalities to influence electronic properties, solubility, and binding interactions.

Simplify or Elaborate the Scaffold: Create simpler naphthoquinone or naphthol derivatives that retain key structural features or build more complex structures based on the this compound framework.

Methods for Chemical Modification of the this compound Core Structure

Direct chemical modifications of isolated this compound have been reported. One notable transformation involves the acetylation of this compound. Treatment with acetic anhydride (B1165640) and pyridine (B92270) yielded the triacetate of this compound, which was obtained in 92% yield as an orange solid that decomposed upon heating publish.csiro.au. This reaction targets the hydroxyl groups present in the this compound structure, converting them into acetate (B1210297) esters.

Furthermore, this compound has been chemically modified to form dianellinone (B155672), confirming its structure through such transformations publish.csiro.au. The precise reagents and conditions for this conversion are not detailed in the primary source, but it signifies a pathway to related compounds.

Table 1: Chemical Modifications of this compound

| Modification Type | Reagents/Conditions | Product | Yield | Key Observations | Citation |

| Acetylation | Acetic anhydride, pyridine | This compound triacetate | 92% | Orange solid; decomposed from 128-135 °C publish.csiro.au | publish.csiro.au |

| Structural Confirmation | Not specified | Dianellinone | - | Confirmed structure of this compound publish.csiro.au | publish.csiro.au |

Preparation of Semi-Synthetic this compound Compounds

Semi-synthetic approaches to this compound compounds would typically involve utilizing either the naturally isolated precursors or partially synthesized intermediates. For example, if dianellidin and stypandrone could be efficiently synthesized or isolated in sufficient quantities, their controlled oxidative coupling would represent a semi-synthetic route to this compound. Alternatively, modifications of this compound itself, such as the conversion to dianellinone publish.csiro.au, can be considered a form of semi-synthesis, where a natural product is chemically transformed into a related compound.

Structure Activity Relationship Sar Studies of Imbricatonol and Its Analogues

Fundamental Principles of Structure-Activity Relationship in Naphthol-Naphthoquinone Dimers

The biological activity of naphthol-naphthoquinone dimers is intrinsically linked to their chemical structure. Several key principles governing their SAR have been established through numerous studies on this class of compounds.

The Naphthoquinone Core: The fused ring system of naphthoquinone is a critical component for the bioactivity of these dimers. This scaffold can participate in redox cycling and generate reactive oxygen species (ROS), a mechanism implicated in the cytotoxicity of many quinone-containing compounds.

The Hydroxyl and Carbonyl Groups: The presence and position of hydroxyl (-OH) and carbonyl (C=O) groups on the naphthoquinone and naphthol rings are paramount. These groups can form hydrogen bonds with biological targets such as enzymes and proteins, which is often a key determinant of inhibitory activity.

Substitution Patterns: The type and position of substituents on the aromatic rings can significantly modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target-binding affinity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the redox potential of the quinone ring, impacting its biological activity.

Elucidation of Pharmacophores and Structural Features Critical for Imbricatonol Bioactivity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. While a specific pharmacophore model for this compound has not been extensively reported, based on the SAR of related naphthoquinone dimers, several key features can be postulated as critical for its bioactivity.

Key pharmacophoric features likely include:

Hydrogen Bond Acceptors: The carbonyl groups of the naphthoquinone moiety are strong hydrogen bond acceptors.

Hydrogen Bond Donors: The hydroxyl groups on the naphthol and potentially on the naphthoquinone ring act as hydrogen bond donors.

Aromatic Rings: The planar aromatic ring systems contribute to binding through π-π stacking and hydrophobic interactions with the target protein.

The spatial arrangement of these features is critical. The distance and geometry between the hydrogen bond donors/acceptors and the hydrophobic regions determine the molecule's ability to fit into a specific binding pocket and elicit a biological response.

Correlating Structural Modifications with Observed Biological Activity Profiles

| Modification | Effect on Biological Activity | Rationale |

| Hydroxylation/Methoxylation | Can increase or decrease activity depending on position. | Alters electronic properties and hydrogen bonding capacity. Methoxylation can increase lipophilicity. |

| Halogenation | Often enhances activity. | Increases lipophilicity and can act as a hydrogen bond acceptor or alter electronic distribution. |

| Alkylation | Variable effects based on chain length and position. | Can enhance hydrophobic interactions but may also introduce steric hindrance. |

| Modification of the Dimeric Linkage | Significantly impacts activity. | Alters the overall shape and flexibility of the molecule, affecting target binding. |

For example, studies on various naphthoquinone derivatives have shown that the introduction of a halogen atom can enhance anticancer activity. Similarly, the position of hydroxyl groups can drastically alter the compound's selectivity towards different biological targets.

Computational Approaches in this compound SAR Analysis

Computational methods are invaluable tools for elucidating the SAR of complex molecules like this compound, especially when experimental data is scarce. These approaches can predict how structural modifications might affect biological activity, thereby guiding the synthesis of new analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method can be used to:

Identify potential biological targets for this compound.

Predict the binding affinity of this compound and its analogues to a specific target.

Visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into:

The stability of the predicted binding pose.

The conformational changes in both the ligand and the protein upon binding.

The role of solvent molecules in the binding process.

These simulations can help to refine the understanding of the binding mode and provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for this compound analogues, a dataset of compounds with known activities is required.

The general steps in QSAR modeling include:

Data Set Preparation: A series of this compound analogues with their corresponding biological activity data (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, topological, and electronic properties), are calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A validated QSAR model can be used to predict the biological activity of new, unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising compounds. While a specific QSAR model for this compound is not yet established in the literature, the principles of QSAR are widely applied to naphthoquinone derivatives and would be a powerful tool in the future development of this compound-based therapeutic agents.

Mechanistic Investigations of Imbricatonol Biological Activities

Cellular and Subcellular Targets of Imbricatonol Action

Naphthoquinones, as a broad class of compounds, are known to exert their biological effects through interactions with various cellular and subcellular components. These targets commonly include DNA, proteins, and cellular membranes researchgate.netresearchgate.net. Naphthoquinones can bind to DNA, potentially inhibiting replication and other vital processes researchgate.netresearchgate.net. They are also known to interact with numerous proteins, including enzymes, thereby disrupting cellular functions researchgate.netresearchgate.net. Furthermore, naphthoquinones can disturb cell and mitochondrial membranes, interfering with critical processes such as cellular respiration researchgate.netresearchgate.net. While these are established mechanisms for the naphthoquinone class, specific cellular or subcellular targets directly attributed to this compound are not explicitly detailed in the available research findings.

Modulation of Specific Biochemical Pathways by this compound

The biochemical pathways modulated by this compound are not extensively documented in the provided search results. However, naphthoquinones, in general, are recognized for their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) researchgate.netplos.orgd-nb.infonih.govbenthamscience.com. This process can induce oxidative stress within cells, impacting various metabolic processes and potentially leading to cellular damage or signaling cascades. Naphthoquinones can also interfere with cellular respiration by affecting the electron transport chain in mitochondria researchgate.netresearchgate.net. Research into other biochemical pathways, such as those related to aging or neurodegeneration, has identified roles for various compounds nih.govscienceopen.com, but specific modulations by this compound have not been detailed.

Comparative Mechanistic Studies with Structurally Related Naphthoquinone Dimers (e.g., Stypandrol)

This compound is structurally related to Stypandrol (B1208682), another naphthoquinone derivative researchgate.netthieme-connect.comcore.ac.uk. A key finding from comparative studies is the difference in their observed toxicity. This compound has been reported not to display toxicity against laboratory mice core.ac.uk. In contrast, Stypandrol has been associated with toxicity, with its mechanism of action potentially relating to changes in central nervous system (CNS) biogenic amine concentrations core.ac.ukanimalhealthaustralia.com.au. This divergence in toxicity suggests distinct molecular interactions or metabolic fates between the two compounds, although the specific mechanisms underlying this compound's lack of toxicity and Stypandrol's toxicity are not fully elucidated in the provided texts.

Ecological and Evolutionary Significance of Imbricatonol

Ecological Role of Imbricatonol in Plant-Environment Interactions

Research has shown that crude extracts from the roots of Dianella callicarpa, which contain a suite of related naphthalene (B1677914) derivatives, exhibit significant antimicrobial and antiviral activities. researchgate.net The presence of such compounds suggests a role in protecting the plant from pathogenic fungi and bacteria in the soil. Furthermore, many naphthoquinones are known to be potent inhibitors of microbial growth, and their production in plants is often induced in response to pathogen attack.

In addition to microbial defense, naphthoquinones can also play a role in deterring herbivores. The toxicity of some naphthoquinones is well-documented, and these compounds can act as feeding deterrents or be toxic to insects and other herbivores. For instance, stypandrone, a related compound also found in Stypandra imbricata and Dianella revoluta, has been shown to be toxic to laboratory mice. murdoch.edu.au This suggests that the chemical arsenal (B13267) of these plants, including this compound, may have evolved in response to pressure from herbivores.

Allelopathy, the chemical inhibition of one plant by another, is another potential ecological role for this compound. Naphthoquinones are among the most well-known allelochemicals, with juglone (B1673114) from black walnut being a classic example. These compounds can be released into the soil from roots or decaying plant material, where they can inhibit the germination and growth of competing plant species. This would provide a competitive advantage to the producing plant by reducing competition for resources such as water, nutrients, and light.

The ecological role of this compound is likely multifaceted, contributing to a broad-spectrum defense against a range of biotic stressors. The following table summarizes the known naphthoquinones in Dianella and Stypandra and their potential ecological roles based on demonstrated biological activities of this class of compounds.

| Compound | Plant Source(s) | Reported/Potential Ecological Role |

| This compound | Stypandra imbricata, Dianella revoluta | Putative defense against pathogens and herbivores, potential allelopathic agent. |

| Dianellinone (B155672) | Dianella revoluta, Stypandra grandis | Antimicrobial, antiviral, herbivore defense. |

| Stypandrone | Stypandra grandis, Dianella revoluta | Toxic to vertebrates, likely herbivore defense. |

| Dianellidin | Dianella callicarpa | Antiviral and mild antimicrobial properties. researchgate.net |

| Dianellin | Dianella callicarpa | Moderate antitumour activities, potential defense compound. researchgate.net |

Biosynthetic Diversification and Evolutionary Pressures on Naphthoquinone Production in Dianella and Stypandra Genera

The presence of a diverse array of naphthoquinones in Dianella and Stypandra points to a dynamic process of biosynthetic diversification driven by evolutionary pressures. This compound is a prime example of this chemical complexity, being a dimer presumably formed through the oxidative coupling of two other naphthoquinones, dianellidin and stypandrone. publish.csiro.au This dimerization represents a biosynthetic innovation that could lead to a molecule with novel or enhanced biological activities.

The biosynthesis of plant 1,4-naphthoquinones has evolved multiple times independently across different plant lineages, a phenomenon known as convergent evolution. nih.gov This suggests that the ability to produce these defensive compounds has been repeatedly favored by natural selection. Plants have evolved several distinct biochemical pathways to synthesize the naphthoquinone ring structure, indicating strong selective pressure for the production of these metabolites. nih.gov

In the case of Dianella and Stypandra, which belong to the family Asphodelaceae, the evolutionary pressure for naphthoquinone production is likely linked to the specific ecological challenges they face in their native Australian habitats. These challenges include herbivory from a diverse range of native fauna and competition from other plants in nutrient-poor soils. The production of a variety of related but structurally distinct naphthoquinones, including monomers and dimers like this compound, may provide a more robust defense against a wider range of antagonists.

The evolution of these biosynthetic pathways is likely a result of gene duplication and divergence, where copies of ancestral genes involved in primary metabolism were recruited and adapted for the production of novel secondary metabolites. This process allows for the exploration of new chemical space without compromising essential functions. The diversification of naphthoquinones in Dianella and Stypandra is a testament to the evolutionary flexibility of plant metabolic pathways in response to environmental pressures.

Chemodiversity and Its Role in Plant Adaptation

The array of naphthoquinones found in Dianella and Stypandra, including this compound, is an example of chemodiversity, which is thought to be a key factor in the adaptation of plants to their environment. A plant that produces a variety of defensive compounds may be better equipped to deal with a range of herbivores and pathogens, each of which may have different sensitivities to specific toxins.

This chemical diversity can be viewed as a form of "bet-hedging" at the molecular level. By producing a cocktail of related compounds, the plant increases the likelihood that at least one of them will be effective against a particular threat. Furthermore, the combination of different compounds may have synergistic effects, where the total defensive impact is greater than the sum of the individual parts.

The variation in the chemical profile between different species, and even between different individuals of the same species, can create a complex chemical landscape for herbivores and pathogens. This makes it more difficult for them to evolve resistance to the plant's defenses. The production of complex dimers like this compound adds another layer to this chemical complexity.

The adaptive significance of this chemodiversity is that it allows Dianella and Stypandra to persist in ecosystems with high levels of biotic pressure. The ongoing co-evolutionary arms race between plants and their enemies is a powerful driver of chemical innovation, leading to the rich diversity of secondary metabolites observed in the plant kingdom. This compound, as a product of this evolutionary process, is a clear indicator of the importance of chemical defense in the adaptation and survival of these Australian native plants.

Advanced Analytical Techniques in Imbricatonol Research

High-Resolution Mass Spectrometry (HRMS) for Imbricatonol Structure Confirmation and Metabolomics

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of novel compounds and for metabolomic studies. nih.govmdpi.com Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.govthermofisher.com This precision is crucial for determining the elemental composition of a molecule.

For a compound like this compound, HRMS would be the primary technique to confirm its molecular formula. By measuring the exact mass of the molecular ion, researchers can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). researchgate.net This high mass accuracy significantly narrows down the possible chemical formulas, providing strong evidence for the proposed structure. thermofisher.com

In the context of metabolomics, HRMS coupled with liquid chromatography (LC-HRMS) allows for the untargeted or targeted analysis of this compound and its related metabolites within a biological extract, such as from Rhodiola imbricata. nih.gov This approach enables researchers to profile the chemical constituents of an organism and identify novel compounds, impurities, or degradation products with high confidence. nih.gov

Table 1: Illustrative HRMS Data for a Hypothetical Compound with the Proposed Structure of this compound (Note: This data is theoretical and for illustrative purposes.)

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₂₀H₂₂O₁₀ | Proposed elemental composition. |

| Monoisotopic Mass | 422.1213 u | The exact mass of the molecule with the most abundant isotopes. |

| Ion Adduct (e.g., [M+Na]⁺) | 445.1107 u | The observed ion in the mass spectrometer (sodium adduct). |

| Measured Mass | 445.1105 u | The experimentally determined mass from the HRMS instrument. |

| Mass Accuracy | < 5 ppm | The deviation between the theoretical and measured mass, confirming elemental composition. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing unparalleled insight into the atomic connectivity and three-dimensional structure. wikipedia.orgebsco.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to completely assign the structure of a complex natural product like this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals information about the number and chemical environment of protons in the molecule, while the ¹³C NMR spectrum provides the same for carbon atoms. researchgate.netudel.edu For this compound, these spectra would identify the characteristic signals for the aromatic rings, the glycosidic moiety, and the connecting aliphatic chain.

2D NMR Experiments: To assemble the molecular puzzle, a series of 2D NMR experiments are employed: nih.govhuji.ac.ilharvard.edu

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, linking the ¹H and ¹³C data. uchicago.educore.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different fragments of the molecule, such as linking the sugar unit to the aglycone. uchicago.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing crucial information about the molecule's stereochemistry and 3D conformation. uchicago.edu

By systematically interpreting these spectra, researchers can piece together the complete, unambiguous structure of this compound.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Data is illustrative, based on similar known compounds. Chemical shifts (δ) are in ppm.)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |

| Aglycone Moiety | ||

| 1 | 130.5 | - |

| 2 | 116.0 | 6.80 (d, 8.5) |

| 3 | 145.0 | - |

| 4 | 144.5 | - |

| 5 | 116.5 | 6.75 (d, 8.5) |

| 6 | 121.0 | 6.95 (s) |

| 7 | 72.5 | 4.20 (m) |

| 8 | 36.0 | 2.85 (t, 7.0) |

| Glucose Moiety | ||

| 1' | 103.0 | 4.90 (d, 7.5) |

| 2' | 74.5 | 3.40 (m) |

| 3' | 77.0 | 3.55 (m) |

| 4' | 71.0 | 3.35 (m) |

| 5' | 78.0 | 3.60 (m) |

| 6' | 62.0 | 3.70 (m), 3.85 (m) |

Chromatographic Methods (e.g., HPLC, GC) for this compound Profiling and Quantification

Chromatography is fundamental to the isolation, purification, and quantification of natural products from complex source materials. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the analysis and purification of non-volatile, polar compounds like this compound. japsonline.com When coupled with a detector like a UV-Vis or mass spectrometer (LC-MS), HPLC can be used to generate a chemical "fingerprint" of an extract from Rhodiola imbricata. This allows for the identification of this compound based on its retention time and spectral properties. Furthermore, validated HPLC methods are the gold standard for quantifying the amount of this compound in raw plant material or finished products, which is essential for quality control. nih.gov

Gas Chromatography (GC): Standard GC is generally not suitable for analyzing large, polar, and thermally labile molecules like this compound, as they are not sufficiently volatile. emerypharma.com However, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for profiling the volatile and semi-volatile compounds in a plant extract. core.ac.uknih.govnih.gov While this compound itself would not be detected, GC-MS analysis of Rhodiola imbricata extracts reveals the presence of other classes of compounds like phenols, terpenes, and fatty acids, providing a broader phytochemical profile of the plant. core.ac.ukresearchgate.net For a compound like this compound to be analyzed by GC, a chemical derivatization step would be necessary to convert it into a more volatile form.

Table 3: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Applicability to this compound | Information Provided |

| HPLC | High | Separation, quantification, purification, chemical profiling. |

| LC-MS | High | Separation, quantification, structural information (mass). |

| GC-MS | Low (without derivatization) | Not directly applicable for the intact molecule; used for profiling other volatile compounds in the source material. |

Emerging Spectroscopic and Imaging Techniques for this compound Localization and Analysis

Modern analytical science is continually developing new methods for the study of natural products directly within their biological context. These emerging techniques offer the potential to understand not just what a compound is, but where it is located and what its function might be.

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry allow for the label-free visualization of the spatial distribution of molecules directly on a thin section of tissue. nih.govnih.govucl.ac.uk If applied to Rhodiola imbricata, MALDI-MSI could generate a chemical map showing the precise localization of this compound within the root or other plant organs. youtube.commdpi.com This information is invaluable for understanding the compound's biosynthesis, storage, and potential ecological role.

Hyperspectral Imaging: This non-destructive technique combines digital imaging with spectroscopy to collect both spatial and spectral information from a sample. researchgate.net While not providing the molecular specificity of MSI, it can be used to map the general distribution of chemical classes (like phenolics) within plant tissues, which could indirectly indicate areas of high this compound concentration.

Advanced NMR Techniques: While NMR is well-established, new applications continue to emerge. For instance, hyphenated techniques like LC-SPE-NMR allow for the direct structural elucidation of compounds from a complex mixture after separation by HPLC, reducing the need for lengthy purification.

These advanced methods promise to move the study of this compound beyond simple structural identification and toward a deeper understanding of its biological and chemical significance in its natural environment.

Future Perspectives in Imbricatonol Research

Innovations in Imbricatonol Synthesis Methodologies

The efficient and scalable synthesis of natural products like this compound is crucial for enabling comprehensive biological evaluation and potential therapeutic development. Current literature primarily focuses on the isolation of this compound from natural sources core.ac.ukthieme-connect.com. Future research should aim to develop novel synthetic routes that offer advantages in terms of yield, cost-effectiveness, and environmental impact.

Potential Avenues for Innovation:

Total Synthesis Strategies: While the total synthesis of this compound has not been extensively detailed in the provided search results, it represents a significant area for future work. Developing a robust total synthesis would not only provide a reliable source of the compound but also allow for the systematic exploration of structure-activity relationships by enabling the creation of modified analogues.

Green Chemistry Approaches: Investigating catalytic methods, such as those employing metal-organic frameworks (MOFs) or other heterogeneous catalysts, could lead to more sustainable synthetic processes mdpi.comnih.gov. These methods often offer benefits like reduced solvent usage, milder reaction conditions, and easier catalyst recovery, aligning with the principles of green chemistry.

Chemoenzymatic Synthesis: The integration of enzymatic steps into the synthetic pathway could offer high selectivity and efficiency, particularly for stereochemical control, which is often a challenge in complex molecule synthesis.

Expanding the Scope of this compound Biological Activity Investigations

While this compound itself was noted for a lack of toxicity in early studies core.ac.uk, the broader class of naphthoquinones and related dimeric structures are known to possess a range of significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties researchgate.netresearchgate.netnih.govresearchgate.netnih.gov. Future research should systematically investigate this compound's biological profile beyond initial observations.

Key Areas for Investigation:

Cytotoxicity and Anticancer Potential: Given that other naphthoquinone derivatives exhibit cytotoxic activity against various cancer cell lines researchgate.netresearchgate.netnih.gov, this compound warrants detailed investigation for its potential anticancer effects. Studies could focus on its activity against a panel of human cancer cell lines and explore its mechanisms of action, such as induction of apoptosis or cell cycle arrest.

Anti-inflammatory Mechanisms: The anti-inflammatory properties observed in related compounds researchgate.netnih.govresearchgate.netnih.gov suggest that this compound may also possess such activities. Research could explore its effects on inflammatory pathways, such as the inhibition of pro-inflammatory mediators (e.g., cytokines, prostaglandins) or enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Antioxidant Properties: Many phenolic compounds and naphthoquinones exhibit antioxidant activity researchgate.netmdpi.comscielo.br. Investigating this compound's capacity to scavenge free radicals and protect against oxidative stress could reveal further therapeutic potential.

Antimicrobial and Antiviral Activity: While not extensively studied for this compound specifically, related compounds from Dianella species have shown antiviral and mild antimicrobial properties thieme-connect.comresearchgate.net. This opens a avenue for exploring this compound's efficacy against various microbial pathogens and viruses.

Enzyme Inhibition Studies: Naphthoquinones can act as enzyme inhibitors researchgate.netrsc.org. Future research could screen this compound against a range of enzymes relevant to disease pathways, such as kinases, proteases, or metabolic enzymes.

Biotechnological and Metabolic Engineering Approaches for this compound Production

As natural product synthesis can be challenging and resource-intensive, exploring biotechnological routes for this compound production offers a promising alternative. This approach leverages biological systems to produce complex molecules.

Potential Strategies:

Biosynthetic Pathway Elucidation: Understanding the natural biosynthetic pathway of this compound in plants like Dianella revoluta or Stypandra imbricata is the first step. Identifying the key enzymes and genes involved in its formation would pave the way for biotechnological production uv.mxnih.govmdpi.com.

Heterologous Expression: Once the biosynthetic genes are identified, they could be expressed in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. This would allow for the production of this compound in controlled fermentation systems, potentially offering a more sustainable and scalable method than extraction from limited plant sources.

Plant Cell Culture and Elicitation: Cultivating plant cell cultures of Dianella or Stypandra species under optimized conditions, potentially with the addition of elicitors (substances that stimulate secondary metabolite production), could enhance this compound yields.

Metabolic Engineering of Precursor Pathways: If specific precursors are limiting for this compound biosynthesis, metabolic engineering of the host organism to overproduce these precursors could further improve production efficiency.

Exploration of Novel this compound Analogues for Academic Research Avenues

The development of novel analogues is a standard approach in natural product research to optimize biological activity, improve pharmacokinetic properties, and understand structure-activity relationships (SAR).

Approaches to Analogue Development:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of this compound derivatives with systematic modifications to its naphthol-naphthoquinone dimer structure would be invaluable. For instance, altering the hydroxyl group positions, modifying the quinone moiety, or changing the linkage between the naphthol and naphthoquinone units could reveal critical structural features responsible for specific biological activities.

Fragment-Based Design: If specific pharmacophores within the this compound structure are identified as being responsible for its activity, these fragments could be used as starting points for designing entirely new molecules.

Combinatorial Synthesis: Employing combinatorial chemistry techniques could allow for the rapid generation of a library of this compound analogues, which can then be screened for various biological activities.

Bioisosteric Replacement: Replacing certain functional groups or structural motifs with bioisosteres (groups with similar physical or chemical properties that produce broadly similar biological effects) could lead to analogues with improved stability, bioavailability, or potency.

By pursuing these future research directions, this compound can transition from a known natural product to a compound with a well-defined therapeutic or biochemical role, contributing to advancements in medicinal chemistry and pharmacology.

Compound Name Table

| Compound Name |

| This compound |

| Stypandrol (B1208682) |

| Dianellidin |

| Dianellin |

| Dianellinone (B155672) |

| Stellalderol |

| 5-Hydroxydianellin |

| Trianellinone |

| Microphyllaquinone |

| Tecomaquinone I |

| Lawsone |

| Juglone (B1673114) |

| Plumbagin |

| Rhinacathins (A-D) |

| Hibiscones (A-D) |

| Eleutherinon |

| Eleutherin |

| Isoeleutherin |

| Piceatannol |

| Ardisiaquinones (A-C) |

| Crisamicin A |

| Diospyrin |

| Griseofulvic acid |

| Imerubrine |

| Isoimerubrine |

| Grandirubrine |

| Sanguinol Q |

| Soroceal B |

| Indomethacin |

Data Table: Known Biological Activities of Related Naphthoquinones and Dimeric Structures

Q & A

Q. Which computational approaches predict this compound’s binding to understudied protein targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled proteins and MD simulations (GROMACS) to assess binding stability. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). FINER criteria ensure feasibility (e.g., accessible wet-lab resources) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.